Piridafol

Descripción general

Descripción

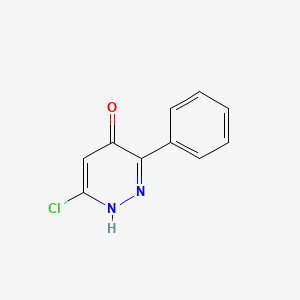

Pyridafol, also known as Pyridafol, is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.

The exact mass of the compound Pyridafol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Pyridafol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridafol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis ambiental: Monitoreo de la calidad del agua

En la ciencia ambiental, el Piridafol se emplea como patrón de referencia para el monitoreo de la calidad del agua. Su presencia y concentración en los cuerpos de agua puede indicar el nivel de contaminación por pesticidas, lo cual es esencial para la protección del medio ambiente y la seguridad de la salud pública .

Herbicida: Control de malezas

Como herbicida, el this compound es eficaz contra una amplia gama de malezas, incluidas las especies de hoja ancha y las gramíneas. Se utiliza en diversos cultivos como cereales, brasicas, alliums y remolacha forrajera, contribuyendo a mayores rendimientos y calidad de los cultivos .

Investigación química: Síntesis de derivados

En la investigación química, el this compound es un precursor para la síntesis de diversos derivados. Estos derivados se exploran por sus posibles aplicaciones en diferentes campos, como los farmacéuticos y los agroquímicos .

Actividad insecticida: Manejo de plagas

Los derivados del this compound se han estudiado por sus propiedades insecticidas. Las investigaciones indican que ciertas sustituciones en la molécula de this compound pueden aumentar su efectividad contra plagas específicas, ofreciendo nuevas soluciones para el manejo de plagas .

Actividad antifúngica: Protección de cultivos

Los estudios han demostrado que el this compound y sus derivados poseen propiedades antifúngicas. Esta aplicación es significativa para proteger los cultivos de enfermedades fúngicas, lo que reduce las pérdidas de cosechas y mejora la seguridad alimentaria .

Inhibición fotosintética: Mecanismo de acción

El this compound actúa como un inhibidor del transporte de electrones fotosintéticos en el fotosistema II. Este mecanismo de acción interrumpe la producción de energía en las plantas, lo que lo convierte en un herbicida eficaz para controlar la vegetación no deseada .

Metabolito del suelo y el agua: Destino ambiental

El this compound también es un metabolito que se puede encontrar en los ambientes del suelo y el agua. Comprender su comportamiento y transformación en estos ecosistemas es vital para evaluar su impacto ambiental a largo plazo y desarrollar estrategias de mitigación .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyridafol, also known as 6-Chloro-3-phenylpyridazin-4-ol, is a chemical transformation product and a herbicide It is known that pyridafol is a photosynthetic electron transport inhibitor at the photosystem ii .

Mode of Action

As a photosynthetic electron transport inhibitor, it likely disrupts the normal flow of electrons during photosynthesis in plants, thereby inhibiting their growth .

Biochemical Pathways

Given its role as a photosynthetic electron transport inhibitor, it can be inferred that it affects the photosynthesis pathway in plants, leading to their inability to produce necessary nutrients for growth .

Pharmacokinetics

It is known that pyridafol is a soil, surface water, and groundwater metabolite . This suggests that it can be absorbed and distributed in these environments, undergo metabolic transformations, and be excreted or degraded over time.

Result of Action

As a photosynthetic electron transport inhibitor, it likely disrupts the normal photosynthetic processes at the molecular and cellular levels in plants, leading to inhibited growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyridafol. For instance, the compound has been identified as having high leachability, suggesting that it can easily move through soil and potentially contaminate groundwater . This property, along with others, can be influenced by environmental factors such as soil type, rainfall, and temperature.

Análisis Bioquímico

Biochemical Properties

Pyridafol plays a crucial role in biochemical reactions by inhibiting photosynthesis. It interacts with several enzymes and proteins involved in the photosynthetic pathway. Specifically, Pyridafol inhibits the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis. This inhibition disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, ultimately affecting the plant’s ability to synthesize carbohydrates .

Cellular Effects

Pyridafol has significant effects on various types of cells and cellular processes. In plant cells, Pyridafol inhibits photosynthesis, leading to reduced energy production and impaired growth. It affects cell signaling pathways by disrupting the normal flow of electrons in the photosynthetic apparatus. Additionally, Pyridafol influences gene expression by altering the expression of genes involved in photosynthesis and stress responses. This compound also impacts cellular metabolism by reducing the availability of energy and essential metabolites .

Molecular Mechanism

The molecular mechanism of Pyridafol involves its binding to the D1 protein of photosystem II. This binding inhibits the electron transport chain, preventing the transfer of electrons from water to plastoquinone. As a result, the production of ATP and NADPH is reduced, leading to a decrease in the synthesis of carbohydrates. Pyridafol also induces the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and further disrupt cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridafol change over time. Pyridafol is relatively stable under neutral pH conditions but degrades rapidly under acidic or alkaline conditions. The degradation products of Pyridafol can also have biological activity, further influencing cellular function. Long-term exposure to Pyridafol in in vitro or in vivo studies has shown that it can lead to chronic inhibition of photosynthesis, resulting in stunted growth and reduced biomass production in plants .

Dosage Effects in Animal Models

The effects of Pyridafol vary with different dosages in animal models. At low doses, Pyridafol may have minimal impact on non-target organisms. At higher doses, Pyridafol can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain concentration of Pyridafol is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of Pyridafol can lead to adverse effects on liver and kidney function .

Metabolic Pathways

Pyridafol is involved in several metabolic pathways, primarily related to its role as a photosynthesis inhibitor. It interacts with enzymes such as photosystem II and other components of the electron transport chain. Pyridafol’s inhibition of photosystem II leads to a decrease in the production of ATP and NADPH, affecting the overall metabolic flux and metabolite levels in the plant. Additionally, Pyridafol can be metabolized into other compounds, which may also have biological activity .

Transport and Distribution

Pyridafol is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant via the xylem and phloem. Within cells, Pyridafol can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Pyridafol within specific tissues can influence its overall activity and effectiveness as a herbicide .

Subcellular Localization

The subcellular localization of Pyridafol is primarily within the chloroplasts, where it exerts its inhibitory effects on photosynthesis. Pyridafol can be directed to specific compartments within the chloroplasts through targeting signals and post-translational modifications. The localization of Pyridafol within the chloroplasts is crucial for its activity, as it needs to interact with the components of the photosynthetic apparatus to exert its inhibitory effects .

Propiedades

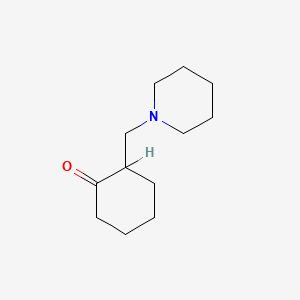

IUPAC Name |

6-chloro-3-phenyl-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSHSDOEVHPTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058086 | |

| Record name | Pyridafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-01-7 | |

| Record name | Pyridafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40020-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridafol [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040020017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-phenylpyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L470QH6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of developing analytical methods for Pyridafol in agricultural products like chickpea grain?

A1: Pyridafol is a metabolite of the herbicide Pyridate. Developing reliable analytical methods for Pyridafol in chickpea grain is crucial for several reasons []:

Q2: What analytical techniques are suitable for determining Pyridafol levels in chickpea grain?

A2: The research suggests High-Performance Liquid Chromatography (HPLC) as a suitable technique for determining Pyridafol in chickpea grain []. The researchers specifically utilized a Shimadzu liquid chromatograph with ultraviolet and fluorescent detection. This method, when properly validated, offers the sensitivity and selectivity required to quantify Pyridafol at levels relevant to food safety and regulatory standards.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4S,5R)-5-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1214352.png)

![10-[2-(Dimethylamino)propyl]acridin-9(10h)-one](/img/structure/B1214355.png)

![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)